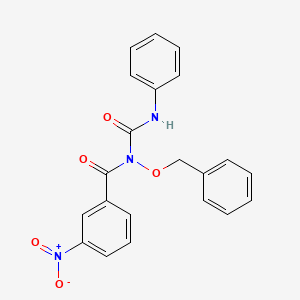
N-(Benzyloxy)-3-nitro-N-(phenylcarbamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Benzyloxy)-3-nitro-N-(phenylcarbamoyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a nitro group, and a phenylcarbamoyl group attached to a benzamide core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzyloxy)-3-nitro-N-(phenylcarbamoyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Benzyloxy Substitution: The benzyloxy group is introduced via a nucleophilic substitution reaction, where benzyl alcohol reacts with the nitrobenzene derivative in the presence of a base such as sodium hydroxide.
Carbamoylation: The phenylcarbamoyl group is added through a reaction with phenyl isocyanate, forming the final benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Benzyloxy)-3-nitro-N-(phenylcarbamoyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydroxide, benzyl chloride.
Major Products Formed
Reduction: Formation of N-(Benzyloxy)-3-amino-N-(phenylcarbamoyl)benzamide.
Oxidation: Formation of N-(Carboxy)-3-nitro-N-(phenylcarbamoyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(Benzyloxy)-3-nitro-N-(phenylcarbamoyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of amyloid-beta aggregation, which is relevant in Alzheimer’s disease research.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(Benzyloxy)-3-nitro-N-(phenylcarbamoyl)benzamide involves its interaction with specific molecular targets. For instance, in Alzheimer’s disease research, the compound inhibits the aggregation of amyloid-beta peptides by binding to specific sites on the peptide, preventing their self-assembly into neurotoxic forms . This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the peptide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzylbenzamide
- N-Phenethylbenzamide
- N-Benzyloxybenzamide
Uniqueness
N-(Benzyloxy)-3-nitro-N-(phenylcarbamoyl)benzamide is unique due to the presence of both a nitro group and a benzyloxy group, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced inhibitory activity against amyloid-beta aggregation, making it a promising candidate for therapeutic development .
Eigenschaften
CAS-Nummer |
113459-91-9 |
|---|---|
Molekularformel |
C21H17N3O5 |
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
3-nitro-N-(phenylcarbamoyl)-N-phenylmethoxybenzamide |
InChI |
InChI=1S/C21H17N3O5/c25-20(17-10-7-13-19(14-17)24(27)28)23(29-15-16-8-3-1-4-9-16)21(26)22-18-11-5-2-6-12-18/h1-14H,15H2,(H,22,26) |
InChI-Schlüssel |
ZGSMBLBEDWKZEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CON(C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


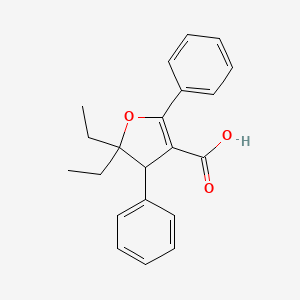
![4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B14297040.png)
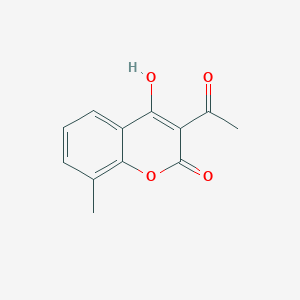
![1,1'-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene]](/img/structure/B14297053.png)
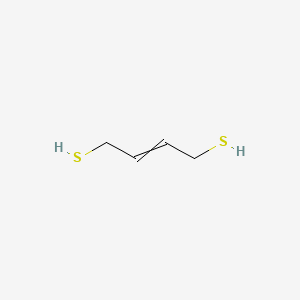
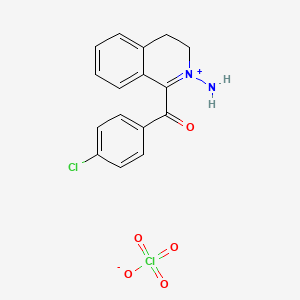
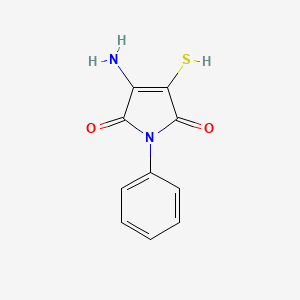
![1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene](/img/structure/B14297075.png)
![4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid](/img/structure/B14297077.png)


![3-(But-3-en-1-yl)-2-[(naphthalen-2-yl)sulfanyl]cyclohex-2-en-1-one](/img/structure/B14297098.png)
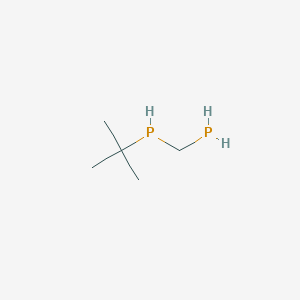
![(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone)](/img/structure/B14297112.png)
